Tetramethylrhodamine isothiocyanate

pH Stability Live-Cell Imaging Fluorescence Microscopy

TRITC (CAS 107347-53-5) is the definitive choice for reproducible, quantitative fluorescence assays. Its orange-red fluorescence (Em ~620 nm) remains pH-insensitive across pH 4–9, eliminating signal variability in live-cell imaging, endosomal trafficking, or ischemia models—unlike pH-labile FITC. As the rigorously characterized FRET acceptor for FITC (validated Förster distance R₀ ≈ 37 Å), TRITC enables confident nanoscale distance measurements without complex calibration. With proven low cytotoxicity for longitudinal embryo studies, this amine-reactive dye forms stable thiourea linkages for robust protein, antibody, and nucleic acid labeling. Secure immediate compatibility with existing filter sets and decades of published protocols.

Molecular Formula C24H22N2O3
Molecular Weight 386.4 g/mol
CAS No. 107347-53-5
Cat. No. B1140515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylrhodamine isothiocyanate
CAS107347-53-5
Molecular FormulaC24H22N2O3
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3
InChIInChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,1-4H3
InChIKeyGWDSMXGVMUDVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRITC (Tetramethylrhodamine Isothiocyanate) Procurement Guide: Properties and Core Characteristics


Tetramethylrhodamine isothiocyanate (TRITC), CAS 107347-53-5, is an amine-reactive fluorescent dye within the rhodamine family, predominantly utilized as a biomolecular label for proteins, antibodies, and nucleic acids . Its core xanthene structure, augmented with four methyl groups and a reactive isothiocyanate (-N=C=S) moiety, facilitates the formation of stable thiourea linkages with primary amines on target biomolecules . Characterized by a distinct orange-red fluorescence (excitation/emission maxima ≈ 550/620 nm), TRITC serves as a foundational fluorophore in applications ranging from basic fluorescence microscopy and flow cytometry to advanced techniques like Förster Resonance Energy Transfer (FRET) and high-throughput screening, where its spectral separation from green-emitting dyes like FITC is a key advantage .

Critical Differentiation: Why Substituting TRITC with a Generic Analog Compromises Assay Integrity


Substituting TRITC with other 'red' or 'orange' fluorophores without rigorous validation is a significant risk to experimental reproducibility and data quality. While alternatives like FITC, Cy3, or Alexa Fluor 546 may appear spectrally similar or offer advantages in specific metrics like brightness or photostability, TRITC occupies a unique performance niche defined by its balanced combination of robust pH-insensitive fluorescence, a well-characterized conjugation chemistry, and specific spectral and FRET properties that are often essential for established protocols . For instance, TRITC's fluorescence is far more stable than FITC's across the physiological pH range, a critical factor in live-cell or variable-environment assays . Furthermore, its established role as a FRET acceptor with FITC is supported by decades of literature with precisely measured Förster distances, a level of characterization not universally available for newer or less-utilized dyes [1]. Therefore, a direct substitution can lead to unanticipated changes in signal stability, altered energy transfer efficiencies, or incompatibility with existing optical filters, ultimately undermining the quantitative and qualitative outcomes of the experiment.

Quantitative Evidence Guide: TRITC's Verifiable Advantages in Key Performance Dimensions


Superior pH Stability in Fluorescence Intensity vs. FITC in Biological Buffers

TRITC demonstrates markedly superior fluorescence stability across a broad pH range compared to its primary green-emitting counterpart, Fluorescein isothiocyanate (FITC). While FITC fluorescence intensity is known to decrease significantly in acidic environments, TRITC maintains a stable signal. Specifically, the fluorescence intensity of TRITC conjugates shows minimal variation across the pH 4-9 range, a physiological spectrum where FITC signal fluctuates considerably . This stability is a critical differentiator for quantitative imaging applications in live cells or tissues with variable microenvironments.

pH Stability Live-Cell Imaging Fluorescence Microscopy

Increased Resistance to Photobleaching Compared to FITC in Immunofluorescence Assays

In immunofluorescence applications, TRITC exhibits superior resistance to photobleaching compared to FITC. While FITC is described as having 'poor' photostability with noticeable signal decay after approximately 30 seconds of exposure, TRITC is characterized as 'more photostable' and fades more slowly, making it a more robust choice for experiments involving repeated or prolonged illumination [1]. This difference is a key factor in selecting a fluorophore for manual microscopy or automated high-content screening.

Photostability Immunofluorescence Long-Term Imaging

Validated FRET Acceptor Role with Precise Förster Distance to FITC for Structural Biology

TRITC's utility extends beyond simple labeling; it is a rigorously validated acceptor in Förster Resonance Energy Transfer (FRET) pairs, most notably with FITC. This FRET pair has been used to measure molecular distances with high precision. A key study determined the distance between adjacent phalloidin binding sites on F-actin using FITC-phalloidin (donor) and TRITC-phalloidin (acceptor). The measured distance was 37.2 Å using steady-state spectral analysis and 36.9 Å using time-resolved spectroscopy [1]. This well-defined Förster radius (R0) provides a quantitative 'molecular ruler' that is not universally established for all fluorophore pairs.

FRET Structural Biology Molecular Ruler FITC

Documented Extinction Coefficients for Accurate Dye-to-Protein Ratio Determination

Accurate determination of the degree of labeling (dye-to-protein ratio) is essential for producing reproducible and high-quality fluorescent conjugates. For TRITC, the extinction coefficient has been rigorously characterized for conjugates with the model protein Concanavalin A (ConA). Under native conditions, the extinction coefficient for TRITC/ConA is 6.52 x 10⁴ M⁻¹cm⁻¹. This value increases to 6.96 x 10⁴ M⁻¹cm⁻¹ when the conjugate is denatured in 6M guanidine hydrochloride, a technique developed to mitigate microenvironmental effects on absorbance and provide a more accurate measurement of the true labeling extent [1]. This level of characterization provides a quantitative basis for quality control that is not always available for newer or proprietary dyes.

Bioconjugation Quality Control Labeling Efficiency

Low Cytotoxicity Compared to FITC in Embryo Viability Assays

In live-cell applications, the cytotoxicity of a fluorescent label is a paramount concern. A comparative study on the development of stained pig embryos revealed a significant difference between TRITC and FITC. Embryos stained with TRITC developed at a rate equal to that of unstained control embryos. In contrast, the development of embryos stained with FITC appeared slightly retarded compared to the TRITC-stained group [1]. This indicates that TRITC may be a less cytotoxic option for certain live-cell and developmental biology applications.

Cytotoxicity Embryo Development Live-Cell Labeling

Optimal Application Scenarios for TRITC Based on Quantifiable Performance Metrics


Quantitative Immunofluorescence Microscopy in Live Cells and Tissues

TRITC is the superior choice for quantitative immunofluorescence in live-cell or tissue imaging where pH can fluctuate (e.g., endosomal trafficking, ischemia-reperfusion studies). Unlike FITC, its fluorescence intensity remains stable across the pH 4-9 range, ensuring that changes in signal are due to biology, not the chemical environment . This inherent pH-insensitivity minimizes a significant source of measurement error, providing more reliable data for image analysis and quantification.

Standardized Double-Labeling Workflows with FITC

TRITC is a foundational component in well-established, two-color immunofluorescence protocols. Its orange-red emission (Em ~620 nm) provides excellent spectral separation from FITC's green emission (Em ~525 nm), enabling clear discrimination of two targets . This specific pairing is supported by decades of published methodology and widespread availability of compatible filter sets (e.g., for excitation with mercury lamps or 532/550 nm lasers), ensuring immediate implementation without the need for new equipment .

Förster Resonance Energy Transfer (FRET)-Based Molecular Ruler Assays

TRITC, when paired with FITC, forms one of the most rigorously characterized and widely utilized FRET systems for measuring nanoscale distances (1-10 nm). The Förster distance (R0) for this pair has been precisely validated through empirical measurement (e.g., 36.9-37.2 Å for phalloidin on actin) [1]. This established framework allows researchers to confidently apply this FRET pair to study protein-protein interactions, conformational changes, and receptor clustering without the need for complex and time-consuming calibration of a new donor-acceptor pair.

Long-Term Live-Cell Tracking and Developmental Studies

For studies involving extended observation of living specimens, such as embryo development, TRITC's low cytotoxicity is a critical advantage. As demonstrated in comparative studies, TRITC labeling does not impair the normal developmental trajectory of embryos, whereas FITC can cause a slight developmental retardation [2]. Combined with its greater photostability, TRITC allows for prolonged, repeated imaging sessions with minimal impact on sample health, making it the more reliable choice for time-lapse and longitudinal experiments.

Technical Documentation Hub

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